molecular formula C23H24N2O4 B143197 rac Ambrisentan Methyl Ester CAS No. 1240470-84-1

rac Ambrisentan Methyl Ester

Cat. No.: B143197
CAS No.: 1240470-84-1
M. Wt: 392.4 g/mol
InChI Key: RCOLWOXJIUGEGI-UHFFFAOYSA-N
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Description

rac Ambrisentan Methyl Ester: is a chemical compound with the molecular formula C23H24N2O4. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is related to Ambrisentan, which is a selective type A endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan Methyl Ester involves several steps. One common method includes the nucleophilic substitution reaction of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine with a suitable nucleophile, followed by esterification to form the methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: rac Ambrisentan Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Properties

IUPAC Name

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOLWOXJIUGEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442925
Record name AGN-PC-07RIXJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240470-84-1
Record name AGN-PC-07RIXJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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